5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol
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Overview
Description
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is structurally characterized by the presence of a benzisothiazole ring, a piperazine ring, and a nitrophenol group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzisothiazole Ring: This is achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Piperazine Ring Introduction: The benzisothiazole intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Nitrophenol Group Addition: The final step involves the nitration of the phenol group, followed by chlorination to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-6-chloro-1,3-dihydro-2H-indol-2-one: Known for its antipsychotic properties.
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-aminophenol: Studied for its potential antimicrobial activity.
Uniqueness
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c20-15-12-16(24(26)27)17(25)11-13(15)5-6-22-7-9-23(10-8-22)19-14-3-1-2-4-18(14)28-21-19/h1-4,11-12,25H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKODMQLIWXHPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2Cl)[N+](=O)[O-])O)C3=NSC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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